
3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride typically involves the reaction of 5-bromo-2-pyrimidinyl hydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group in the pyrazole ring can undergo oxidation to form nitro derivatives or reduction to form hydrazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Nitro derivatives of the pyrazole ring.
Reduction Products: Hydrazine derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to target aberrant signaling pathways in tumor cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Amino-3-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride: Positional isomer with similar structural features but different chemical properties.
3-Amino-5-(5-chloro-2-pyrimidinyl)pyrazole Hydrochloride:
Uniqueness
3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for functionalization. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and the development of bioactive molecules with diverse applications.
Propiedades
Fórmula molecular |
C7H7BrClN5 |
|---|---|
Peso molecular |
276.52 g/mol |
Nombre IUPAC |
5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN5.ClH/c8-4-2-10-7(11-3-4)5-1-6(9)13-12-5;/h1-3H,(H3,9,12,13);1H |
Clave InChI |
UVZIGBXBDGBBMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1N)C2=NC=C(C=N2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
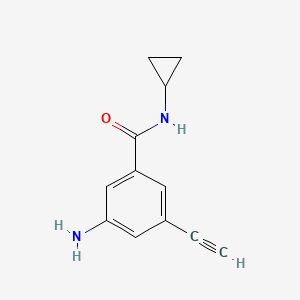
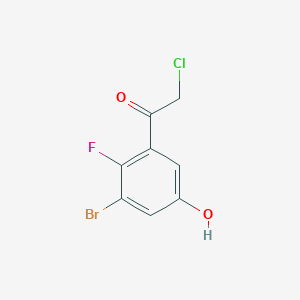
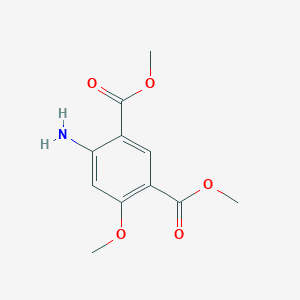
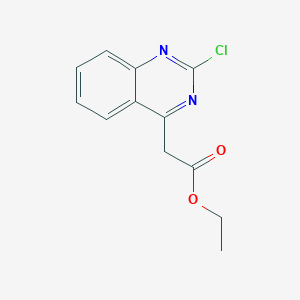
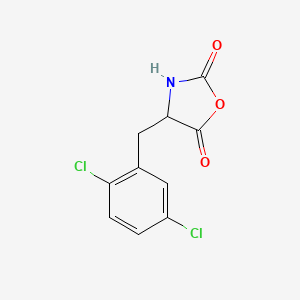
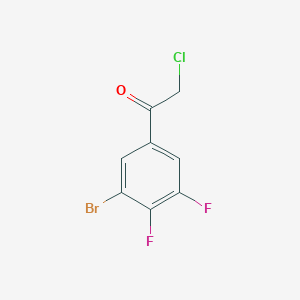
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
